2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid
CAS No.: 932886-61-8
Cat. No.: VC2394988
Molecular Formula: C22H23NO2
Molecular Weight: 333.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 932886-61-8 |
|---|---|
| Molecular Formula | C22H23NO2 |
| Molecular Weight | 333.4 g/mol |
| IUPAC Name | 2-(4-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C22H23NO2/c1-4-5-6-16-7-9-17(10-8-16)20-13-19(22(24)25)18-12-14(2)11-15(3)21(18)23-20/h7-13H,4-6H2,1-3H3,(H,24,25) |
| Standard InChI Key | MOQCFXNTUGVSQN-UHFFFAOYSA-N |
| SMILES | CCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C |
| Canonical SMILES | CCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C |
Introduction
Chemical Structure and Properties
Physical and Chemical Properties
The physical and chemical properties of 2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C22H23NO2 |
| Molecular Weight | 333.4 g/mol |
| CAS Number | 932886-61-8 |
| IUPAC Name | 2-(4-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid |
| Functional Groups | Carboxylic acid, quinoline nitrogen, aryl groups |
| Solubility | Limited in water; soluble in organic solvents |
| Appearance | Solid at room temperature (typical for similar compounds) |
Synthesis Methods
The synthesis of 2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid typically involves multi-step organic reactions that require careful control of reaction conditions and purification techniques. Several synthetic approaches can be employed based on established methodologies for similar quinoline derivatives.
Quinoline Core Formation
The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene. This classical approach provides the basic quinoline scaffold which serves as the foundation for further functionalization. The specific substitution pattern with methyl groups at positions 6 and 8 requires starting with an appropriately substituted aniline derivative, ensuring the correct orientation of substituents in the final product.
Phenyl Group Attachment
The incorporation of the 4-butylphenyl group at position 2 typically employs cross-coupling methodologies. Palladium-catalyzed reactions such as Suzuki coupling between a halogenated quinoline intermediate and an appropriate 4-butylphenylboronic acid derivative represent efficient strategies for forming the carbon-carbon bond needed to connect these moieties. This synthetic approach allows for precise control over the substitution pattern and enables structural variations if needed for structure-activity relationship studies.
Chemical Reactions and Stability
2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid exhibits chemical reactivity primarily determined by its functional groups, with the carboxylic acid and quinoline nitrogen being the most reactive centers.
Carboxylic Acid Reactions
The carboxylic acid moiety can undergo various transformations typical of this functional group, including:
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Esterification with alcohols to form the corresponding esters
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Amidation reactions with amines to form amide derivatives
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Reduction to alcohols using appropriate reducing agents
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Decarboxylation under specific conditions
The importance of the carboxylic acid group is highlighted in studies of similar compounds. For example, research on related quinoline-4-carboxylic acids demonstrated that esterification of the carboxylic acid group resulted in complete loss of enzyme inhibitory activity . This suggests that the free carboxylic acid plays a crucial role in the biological functions of these compounds, potentially through the formation of key ionic or hydrogen bonding interactions with target proteins.
Quinoline Ring Modifications
The quinoline core structure can participate in several chemical transformations:
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Oxidation reactions, particularly at the nitrogen atom to form N-oxides
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Electrophilic aromatic substitution reactions, though generally requiring harsh conditions due to the electron-deficient nature of the quinoline ring
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Nucleophilic substitution reactions at specific positions activated by the ring nitrogen
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Coordination with metal ions through the quinoline nitrogen
The methyl substituents at positions 6 and 8 can also undergo oxidation to form aldehydes, carboxylic acids, or serve as sites for halogenation and other functionalization reactions. These transformations provide additional opportunities for structural diversification and property optimization.
Biological Activity and Applications
The biological profile of 2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid and structurally related compounds suggests potential applications in pharmaceutical research and drug development. The unique combination of structural features contributes to specific biological activities that could be exploited for therapeutic purposes.
Structure-Activity Relationships
The biological activity of 2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid is likely influenced by specific structural features:
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The carboxylic acid group at position 4 appears critical for biological activity, as demonstrated by studies on similar compounds where modification of this group led to significant activity changes .
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The methyl substituents at positions 6 and 8 of the quinoline ring may influence both potency and selectivity through electronic and steric effects.
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The 4-butylphenyl group at position 2 contributes to the compound's lipophilicity and may affect its pharmacokinetic properties and target binding characteristics.
Research on related quinoline compounds provides valuable insights into how these structural elements influence biological activity. For instance, studies on quinoline-carboxylic acids as enzyme inhibitors have shown that electronic properties of substituents on the quinoline ring significantly impact inhibitory potency, while the carboxylic acid moiety forms essential interactions with target proteins .
Comparative Analysis with Structural Analogs
Understanding how 2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid relates to similar compounds provides valuable context for evaluating its potential applications and properties.
Structural Analogs
Several structurally related compounds have been described in the scientific literature:
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2-(4-Tert-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid: Features a tert-butyl group instead of a linear butyl chain, potentially affecting steric properties and binding characteristics .
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2-(5-(4-butylphenyl)furan-2-yl)quinoline-4-carboxylic acid: Contains a furan ring as a linker between the quinoline and butylphenyl moieties; identified as an eIF4A inhibitor with potential anticancer applications .
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2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride: Contains a reactive acid chloride group instead of the carboxylic acid, primarily serving as a synthetic intermediate.
Comparative Properties
The following table compares key properties of 2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid with its closest structural analogs:
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference | Notable Properties |
|---|---|---|---|---|
| 2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid | C22H23NO2 | 333.4 g/mol | Linear butyl chain | Potential enzyme modulator |
| 2-(4-Tert-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid | C22H23NO2 | 333.4 g/mol | Tert-butyl group | Different spatial arrangement, potentially altered binding properties |
| 2-(5-(4-butylphenyl)furan-2-yl)quinoline-4-carboxylic acid | C24H21NO3 | ~371 g/mol | Contains furan linker | Confirmed eIF4A inhibitor activity |
| 2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride | C18H13BrClNO | 374.7 g/mol | Contains Br and acid chloride | Reactive intermediate for further derivatization |
These structural similarities and differences highlight how subtle modifications can significantly impact both physical properties and biological activities, providing valuable insights for future structural optimization efforts.
Research Applications and Future Directions
The unique structure and properties of 2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid suggest several promising research directions and potential applications that warrant further investigation.
Enzyme Inhibition Studies
Research on structurally similar compounds has revealed potential enzyme inhibitory activities that could be explored with 2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid. For example, the related compound 2-(5-(4-butylphenyl)furan-2-yl)quinoline-4-carboxylic acid was identified as an inhibitor of eIF4A, an RNA helicase involved in translation initiation that represents a promising target for cancer therapy . This suggests that 2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid may exhibit similar activities and could be evaluated as a potential modulator of protein synthesis machinery or other enzyme systems.
Structure Optimization Opportunities
The structure of 2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid offers several positions for optimization to enhance desired properties:
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Modification of the butyl chain length or branching pattern
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Variation of the substituents on the quinoline ring
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Bioisosteric replacement of the carboxylic acid group
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Introduction of additional functional groups to enhance target specificity or improve pharmacokinetic properties
Systematic exploration of these structural modifications could lead to compounds with improved potency, selectivity, or drug-like properties for specific applications. The established synthetic methodologies for preparing quinoline derivatives provide a solid foundation for such structure-activity relationship studies.
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